![molecular formula C10H13NO4 B13456876 2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B13456876.png)
2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid is a synthetic organic compound with a unique structure that includes a pyrrole ring substituted with an ethoxy-oxoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid typically involves the reaction of a pyrrole derivative with an ethoxy-oxoethyl reagent. One common method includes the use of ethyl bromoacetate and a pyrrole derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethoxy-oxoethyl group to an ethyl group.
Substitution: The ethoxy-oxoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid involves its interaction with specific molecular targets. The ethoxy-oxoethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The pyrrole ring may also interact with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-methoxyethoxy)ethoxy]acetic acid: Similar structure with a methoxyethoxy group instead of an ethoxy-oxoethyl group.
2-[5-(2-ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates: Contains a furan ring and a sulfanyl group.
2-[5-(2-ethoxy-2-oxoethyl)(methyl)amino]methylfuran-3-carboxylates: Contains a furan ring and a methylamino group.
Uniqueness
2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H13NO4 |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid |
InChI |
InChI=1S/C10H13NO4/c1-2-15-10(14)6-8-4-3-7(11-8)5-9(12)13/h3-4,11H,2,5-6H2,1H3,(H,12,13) |
Clé InChI |
FVQFLPJDFYELRY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC=C(N1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


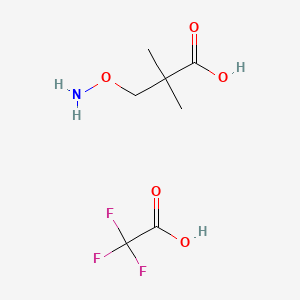
![Tert-butyl 7-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13456808.png)
![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol hydrochloride](/img/structure/B13456815.png)
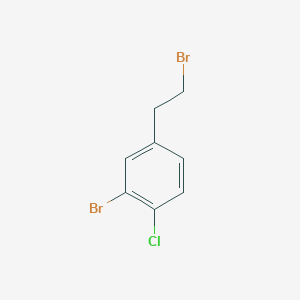
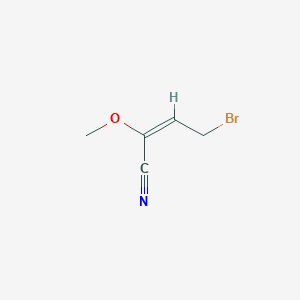

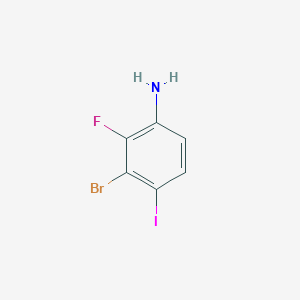
![Potassium (3-(ethoxycarbonyl)-[1,1'-bi(cyclopropan)]-2-yl)trifluoroborate](/img/structure/B13456842.png)

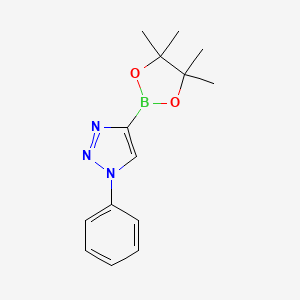
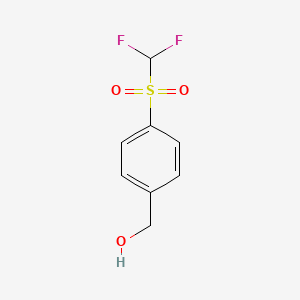
![Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13456883.png)


